molecular formula C10H19NO3 B12676090 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- CAS No. 19742-05-3

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))-

Katalognummer: B12676090
CAS-Nummer: 19742-05-3
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: LTLKXVMJVVBMHL-WGTSGOJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is a chemical compound with a complex structure that includes a piperidine ring and a hydroxypropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- typically involves the reaction of piperidine derivatives with acetic acid and hydroxypropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures is essential to maintain consistency and safety in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may play a role in binding to enzymes or receptors, while the piperidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Piperidineacetic acid
  • 6-Hydroxypropylpiperidine
  • 2-(1-Hydroxypropyl)piperidine

Uniqueness

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Eigenschaften

CAS-Nummer

19742-05-3

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

2-[(2R,6S)-6-(1-hydroxypropyl)piperidin-2-yl]acetic acid

InChI

InChI=1S/C10H19NO3/c1-2-9(12)8-5-3-4-7(11-8)6-10(13)14/h7-9,11-12H,2-6H2,1H3,(H,13,14)/t7-,8+,9?/m1/s1

InChI-Schlüssel

LTLKXVMJVVBMHL-WGTSGOJVSA-N

Isomerische SMILES

CCC([C@@H]1CCC[C@@H](N1)CC(=O)O)O

Kanonische SMILES

CCC(C1CCCC(N1)CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.